2-(Adamantan-2-yl)ethanamine
Overview
Description
2-(Adamantan-2-yl)ethanamine is a chemical compound with the molecular formula C12H21N . It is also known as 2-(2-adamantyl)ethanamine . The compound is related to Adamantane, a type of diamondoid, which consists of four cyclohexane rings in an armchair configuration .
Synthesis Analysis
The synthesis of N-aryl derivatives of adamantane-containing amines, such as 2-(Adamantan-2-yl)ethanamine, has been achieved through the Chan–Lam reaction . This reaction involves the copper (II)-catalyzed reaction of amines with arylboronic acids . The reactivity of the amines was found to strongly depend on their structure .Molecular Structure Analysis
The molecular structure of 2-(Adamantan-2-yl)ethanamine is characterized by its adamantyl moiety, which can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .Chemical Reactions Analysis
The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .Physical And Chemical Properties Analysis
2-(Adamantan-2-yl)ethanamine has a molecular weight of 215.77 . The compound has an average mass of 179.302 Da and a Monoisotopic mass of 179.167404 Da .Scientific Research Applications
Synthesis and Properties
- 2-(Adamantan-2-yl)ethanamine is involved in the synthesis of N,N′-disubstituted ureas containing an adamantane fragment, which are significant in medicinal chemistry. The synthesis method developed yields products in a range of 29–88% (Danilov, Burmistrov, & Butov, 2020).
Structural and Electronic Properties
- The structural, electronic, and vibrational properties of adamantane molecules functionalized with amine and ethanamine groups, including 2-(Adamantan-2-yl)ethanamine, have been studied. These properties are crucial for understanding the behavior of these molecules in various applications (Garcia, Justo, Machado, & Assali, 2010).
Copper(I)-catalyzed N-heteroarylation
- Copper(I)-catalyzed N-heteroarylation processes involving 2-(Adamantan-2-yl)ethanamine have been explored. These reactions are significant in creating N-pyridyl derivatives, important in the synthesis of various organic compounds (Abel et al., 2015).
Novel Synthesis Methods
- New methods for the synthesis of complex molecules using 2-(Adamantan-2-yl)ethanamine as a starting material have been developed. This includes the synthesis of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid, showcasing the versatility of this compound (Pan et al., 2013).
Adamantane-Based Ester Derivatives
- 2-(Adamantan-2-yl)ethanamine has been used in the synthesis of adamantane-based ester derivatives, highlighting its importance in drug design for neurological conditions and type-2 diabetes, as well as anti-viral applications (Kumar et al., 2015).
Adamantylation Processes
- The adamantylation processes involving 2-(Adamantan-2-yl)ethanamine, such as in the reaction with hydantoin, demonstrate its utility in synthesizing biologically active cage compounds (Osipov et al., 2016).
Chiral Ligand Synthesis
- Chiral ligands have been synthesized based on 1-(Adamantan-1-yl)ethane-1,2-diamine, showing the potential of 2-(Adamantan-2-yl)ethanamine derivatives in asymmetric synthesis and catalysis (Mankova et al., 2021).
properties
IUPAC Name |
2-(2-adamantyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIDWRBNXQXUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975212 | |
Record name | 2-(Adamantan-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-2-yl)ethanamine | |
CAS RN |
59807-53-3, 59807-55-5 | |
Record name | Tricyclo[3.3.1.13,7]decane-2-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59807-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Adamantyl)ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC282467 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Adamantan-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(adamantan-2-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.